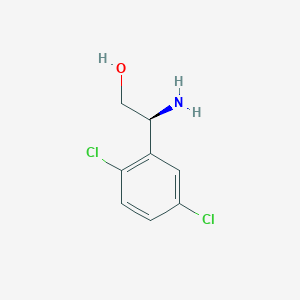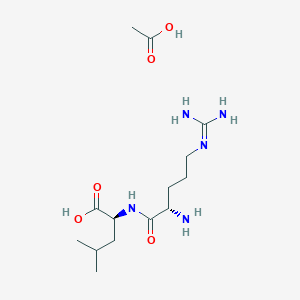
(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol, also known as (S)-2-amino-2-(2,5-dichlorophenyl)ethanol, is a chiral molecule that has been studied for its potential applications in the field of chemistry and pharmaceuticals. It is a type of secondary amine, which is an organic compound containing two functional groups, an amine and an alcohol. This molecule has been used in a variety of research applications, including drug synthesis, drug metabolism, and drug delivery. Additionally, this molecule has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol has been studied for its potential applications in the field of chemistry and pharmaceuticals. This molecule has been used in a variety of research applications, including drug synthesis, drug metabolism, and drug delivery. It has been used in the synthesis of chiral drugs, such as the anticonvulsant drug topiramate, and in the metabolism of drugs, such as the anticonvulsant drug gabapentin. Additionally, this molecule has been studied for its potential use in drug delivery, as it has been shown to increase the solubility of drugs in aqueous solutions.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(2,5-dichlorophenyl)ethan-1-ol is not fully understood, however, it is believed to act as a proton donor in the presence of an electron-rich environment. This molecule has been shown to donate protons to compounds such as 2,5-dichlorophenol and other electron-rich compounds, resulting in the formation of a chiral product. Additionally, this molecule has been shown to act as an acid catalyst in the presence of an electron-deficient environment, resulting in the formation of a chiral product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. This molecule has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Additionally, this molecule has been shown to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. Inhibition of these enzymes has been linked to anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol has several advantages and limitations for laboratory experiments. One advantage is that this molecule is relatively inexpensive and easy to obtain. Additionally, this molecule is stable and can be stored for long periods of time. However, this molecule is sensitive to light and air and should be stored in a dark, airtight container. Additionally, this molecule can be toxic and should be handled with caution.
Future Directions
There are several potential future directions for (S)-2-amino-2-(2,5-dichlorophenyl)ethan-1-ol. One potential direction is to explore its potential applications in the synthesis of new drugs, as this molecule has been shown to act as a proton donor in the presence of an electron-rich environment. Additionally, this molecule could be explored for its potential use in drug delivery, as it has been shown to increase the solubility of drugs in aqueous solutions. Finally, this molecule could be explored for its potential use in the treatment of inflammation and pain, as it has been shown to act as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Synthesis Methods
(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol can be synthesized using a variety of methods, including the reaction of 2,5-dichlorophenol with a primary amine in aqueous solution, the reaction of 2,5-dichlorophenol with a secondary amine in aqueous solution, and the reaction of 2,5-dichlorophenol with a tertiary amine in aqueous solution. In the first method, the reaction of 2,5-dichlorophenol with a primary amine in aqueous solution, the primary amine acts as a nucleophile and attacks the electrophilic carbon atom of the 2,5-dichlorophenol molecule, resulting in the formation of this compound. In the second method, the reaction of 2,5-dichlorophenol with a secondary amine in aqueous solution, the secondary amine acts as a nucleophile and attacks the electrophilic carbon atom of the 2,5-dichlorophenol molecule, resulting in the formation of this compound. In the third method, the reaction of 2,5-dichlorophenol with a tertiary amine in aqueous solution, the tertiary amine acts as a nucleophile and attacks the electrophilic carbon atom of the 2,5-dichlorophenol molecule, resulting in the formation of this compound.
properties
IUPAC Name |
(2S)-2-amino-2-(2,5-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRJRSYOEJFYII-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)[C@@H](CO)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)
![6-Bromo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6335375.png)





![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)

![3,5-Difluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B6335439.png)



